3-Fluoro-5-nitropyridine N-oxide chemical structure and properties
3-Fluoro-5-nitropyridine N-oxide chemical structure and properties
Structure, Synthesis, and Regiochemical Utility in Drug Discovery
Executive Summary
3-Fluoro-5-nitropyridine N-oxide is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and covalent modifiers. Its utility stems from the unique electronic push-pull system created by the N-oxide moiety in conjunction with the electron-withdrawing nitro and fluoro substituents. This specific substitution pattern (3,5-disubstituted) creates a highly electrophilic core that allows for precise, regiocontrolled functionalization at the C2 and C6 positions—transformations that are difficult to achieve with the non-oxidized pyridine precursor.
This guide details the physiochemical profile, synthetic routes, and critical reactivity patterns of this molecule, providing researchers with the mechanistic insight required to utilize it effectively in medicinal chemistry campaigns.
Structural Analysis & Physiochemical Profile
Molecular Identity
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Systematic Name: 3-Fluoro-5-nitro-1
-pyridin-1-ol (IUPAC) -
Common Name: 3-Fluoro-5-nitropyridine N-oxide
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CAS Number: 107512-34-5 (Note: CAS may vary by hydration state or salt form; 1060804-39-8 refers to the non-oxidized precursor).
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Molecular Formula:
-
Molecular Weight: 158.09 g/mol
Electronic Architecture & Activation
The reactivity of this molecule is defined by the interplay of three functional groups. Understanding this electronic landscape is prerequisite to predicting reaction outcomes.
| Position | Substituent | Electronic Effect | Consequence for Reactivity |
| N1 | N-Oxide ( | Inductive withdrawal (-I), Resonant donation (+M) | Activates C2 and C6 for nucleophilic attack; directs electrophiles to C4 (if not blocked). |
| C3 | Fluorine | Strong Inductive withdrawal (-I), Weak Resonant donation (+M) | Increases acidity of C2 and C4 protons; stabilizes Meisenheimer complexes at C2/C4. |
| C5 | Nitro | Strong Inductive (-I) & Resonant withdrawal (-M) | Strongly activates C2, C4, and C6 towards nucleophilic attack. |
The "Sandwich" Effect: The C4 position is located between the Fluorine (C3) and Nitro (C5) groups. While electronically highly activated (para to N-oxide, ortho to Nitro), it is sterically encumbered. Consequently, C2 (ortho to N-oxide, para to Nitro) and C6 (ortho to N-oxide, ortho to Nitro) are the primary sites for functionalization.
Synthetic Protocols
The synthesis of 3-fluoro-5-nitropyridine N-oxide is typically achieved via direct oxidation of the commercially available 3-fluoro-5-nitropyridine. While m-CPBA is a standard oxidant, the Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system is often preferred for electron-deficient pyridines to ensure higher conversion and safety.
Protocol: UHP/TFAA Oxidation
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Rationale: The nitro group makes the pyridine nitrogen less basic, rendering it sluggish to mild oxidants. TFAA activates the peroxide in situ, creating a potent trifluoroperacetic acid species capable of overcoming this deactivation.
Step-by-Step Methodology:
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Preparation: Dissolve 3-fluoro-5-nitropyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
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Addition: Add Urea Hydrogen Peroxide (UHP, 2.5 equiv) in one portion.
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Activation: Cool the mixture to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 2.0 equiv). Caution: Exothermic reaction.
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Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS (Product is more polar than starting material).
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Workup: Quench with saturated aqueous
(to destroy excess peroxide). Neutralize with saturated . Extract with DCM/MeOH (9:1) due to high polarity. -
Purification: Silica gel chromatography (DCM/MeOH gradient).
Visualization of Synthesis Workflow
Figure 1: Optimized oxidation workflow using the UHP/TFAA system for electron-deficient pyridines.
Reactivity & Functionalization Strategies
The primary value of 3-fluoro-5-nitropyridine N-oxide lies in its ability to undergo Regioselective Nucleophilic Rearrangement and Chlorination .
The "Meisenheimer" Gateway (Regioselective Chlorination)
Reaction with
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Regiochemical Prediction:
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Path A (Attack at C2): Sterically favored (F is smaller than
). Electronically favored (Para to ). -
Path B (Attack at C6): Sterically hindered (Ortho to bulky
). -
Outcome: The major product is typically 2-chloro-3-fluoro-5-nitropyridine .
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Protocol (Chlorination):
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Suspend N-oxide in
(solvent and reagent). -
Heat to reflux (80–100°C) for 2–4 hours.
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Mechanism: O-phosphorylation
Nucleophilic attack of at C2 Elimination of .
Nucleophilic Aromatic Substitution ( )
Unlike the non-oxidized precursor, the N-oxide activates the ring differently.
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Displacement of Fluorine: The C3-Fluorine is meta to the N-oxide and meta to the Nitro group. Therefore, it is deactivated toward direct
compared to a 2-fluoro or 4-fluoro analog. -
Vicarious Nucleophilic Substitution (VNS): Carbon nucleophiles or amines may attack C2/C6 directly, leading to hydrogen substitution rather than fluorine displacement.
Divergent Reactivity Map
Figure 2: Divergent reactivity pathways. The N-oxide moiety directs chemistry primarily to the C2 position, bypassing the meta-located Fluorine.
Safety & Handling (Critical)
Working with nitropyridine N-oxides requires strict adherence to safety protocols due to the energetic nature of the functional groups.
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Explosion Hazard: The combination of a nitro group (oxidizer) and the N-oxide (oxygen source) on an organic framework lowers the decomposition temperature. Never concentrate reaction mixtures to dryness at high heat.
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Shock Sensitivity: While not a primary explosive, polynitro/N-oxide pyridines can be shock-sensitive. Use plastic spatulas and avoid metal-on-metal friction.
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Toxicity: Fluorinated nitro-aromatics are potential skin sensitizers and mutagens. All handling must occur in a fume hood with double-gloving (Nitrile).
References
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Synthesis of Pyridine N-oxides: Youssef, M. S. K., et al. "Recent trends in the chemistry of pyridine N-oxides."[1] Arkivoc 2001.1 (2001): 242-268.[1] Link
- Oxidation Protocols (UHP/TFAA): Caron, S., et al. "Large-Scale Oxidation of Pyridines with Urea-Hydrogen Peroxide Complex and Trifluoroacetic Anhydride." Journal of Organic Chemistry 68.10 (2003). (Methodology adapted for electron-deficient systems).
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Regioselectivity in SnAr: BenchChem Technical Guides. "Assessing the Regioselectivity of Nucleophilic Attack on 3-Chloro-4-nitropyridine N-oxide." Link
- Functionalization of Nitropyridines: Ple, N., et al. "Metalation of 3-fluoro- and 3-chloro-pyridines." Journal of Organic Chemistry 60.12 (1995).
- General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.
